1-(3,4-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
1-(3,4-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS: 1021263-59-1) is a heterocyclic compound with a molecular formula of C₁₇H₂₀N₆O₄S and a molecular weight of 404.44 g/mol . Its structure comprises a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 3,4-dimethoxybenzenesulfonyl group. The compound is primarily utilized in research settings for investigating bromodomain inhibitors and related epigenetic targets, as evidenced by its structural similarity to optimized bromodomain and extraterminal (BET) inhibitors like AZD5153 .
Properties
IUPAC Name |
6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-26-14-4-3-13(11-15(14)27-2)28(24,25)22-9-7-21(8-10-22)17-6-5-16-19-18-12-23(16)20-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBOBAMGBTWQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are frequently modified to enhance binding affinity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with key analogs:
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
- Structural Differences: AZD5153 features a bivalent design with a methoxy-substituted triazolopyridazine and a phenoxyethyl-piperazine chain, enabling dual binding to BRD4 bromodomains. The target compound lacks the phenoxyethyl-piperazine extension but retains the triazolopyridazine core and a sulfonamide group.
- Functional Differences: AZD5153 exhibits nanomolar potency (IC₅₀ = 2–5 nM against BRD4) due to its bivalent binding mechanism, while the target compound’s activity remains unquantified in the available literature .
3-Cyclopropyl-6-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine
- Structural Differences :
- Replaces the 3,4-dimethoxybenzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety.
- Incorporates a cyclopropyl substituent on the triazolopyridazine core.
- Cyclopropyl substitution may reduce metabolic degradation compared to bulkier alkyl groups .
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride
- Structural Differences :
- Lacks the benzenesulfonyl group entirely, simplifying the structure.
- Features a methyl group on the triazolopyridazine ring.
- Functional Implications :
Comparative Data Table
Key Research Findings and Trends
- Substituent Impact: Sulfonyl Groups: The 3,4-dimethoxybenzenesulfonyl group in the target compound may enhance π-π stacking interactions in bromodomains compared to smaller substituents (e.g., methyl) . Bivalent vs. Monovalent Design: Bivalent compounds like AZD5153 show superior potency due to simultaneous engagement of two bromodomains, a feature absent in the monovalent target compound .
- Pharmacokinetic Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
